1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methylbut-3-yn-2-yl)cyclopentanamine
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Overview
Description
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-METHYLBUT-3-YN-2-YL)CYCLOPENTAN-1-AMINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclopentane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-METHYLBUT-3-YN-2-YL)CYCLOPENTAN-1-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Attachment of the Dimethylphenyl Group: This step involves the use of Grignard reagents or organolithium compounds to introduce the 2,6-dimethylphenyl group.
Formation of the Cyclopentane Ring: This can be done through cyclization reactions involving appropriate dienes or through ring-closing metathesis.
Introduction of the Alkyne Group: This step involves the use of alkynylation reactions, such as the Sonogashira coupling, to introduce the 2-methylbut-3-yn-2-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-METHYLBUT-3-YN-2-YL)CYCLOPENTAN-1-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or mechanical properties.
Biological Research: It could be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-METHYLBUT-3-YN-2-YL)CYCLOPENTAN-1-AMINE depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of the compound.
Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their biological activity.
Cyclopentane Derivatives: Compounds containing the cyclopentane ring, which are used in various chemical and pharmaceutical applications.
Uniqueness
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(2-METHYLBUT-3-YN-2-YL)CYCLOPENTAN-1-AMINE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H25N5 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-(2-methylbut-3-yn-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C19H25N5/c1-6-18(4,5)21-19(12-7-8-13-19)17-20-22-23-24(17)16-14(2)10-9-11-15(16)3/h1,9-11,21H,7-8,12-13H2,2-5H3 |
InChI Key |
KJPFTDVDELDFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC(C)(C)C#C |
Origin of Product |
United States |
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